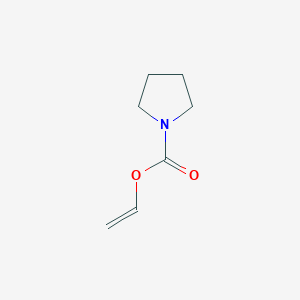
Ethenyl pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl pyrrolidine-1-carboxylate (EPYC) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. EPYC is a derivative of pyrrolidine and is commonly used as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Ethenyl pyrrolidine-1-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Ethenyl pyrrolidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Ethenyl pyrrolidine-1-carboxylate has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Ethenyl pyrrolidine-1-carboxylate has been found to possess various biochemical and physiological effects. In animal studies, Ethenyl pyrrolidine-1-carboxylate has been shown to reduce inflammation and pain. Ethenyl pyrrolidine-1-carboxylate has also been found to exhibit antioxidant activity, which may help protect cells from oxidative damage. Additionally, Ethenyl pyrrolidine-1-carboxylate has been found to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethenyl pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Ethenyl pyrrolidine-1-carboxylate is also stable under a wide range of conditions, allowing for easy storage and handling. However, one limitation is that the mechanism of action of Ethenyl pyrrolidine-1-carboxylate is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethenyl pyrrolidine-1-carboxylate. One area of interest is the development of Ethenyl pyrrolidine-1-carboxylate-based drugs for the treatment of various diseases, including arthritis and cancer. Another area of interest is the investigation of the mechanism of action of Ethenyl pyrrolidine-1-carboxylate, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of Ethenyl pyrrolidine-1-carboxylate in humans.
Méthodes De Synthèse
The synthesis of Ethenyl pyrrolidine-1-carboxylate can be achieved through various methods, including the reaction of pyrrolidine with maleic anhydride or fumaric acid. Ethenyl pyrrolidine-1-carboxylate can also be synthesized through the reaction of pyrrolidine with acrylonitrile, followed by hydrolysis of the resulting nitrile.
Applications De Recherche Scientifique
Ethenyl pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, Ethenyl pyrrolidine-1-carboxylate has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases, including arthritis and cancer. Ethenyl pyrrolidine-1-carboxylate has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
15453-22-2 |
|---|---|
Nom du produit |
Ethenyl pyrrolidine-1-carboxylate |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
ethenyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h2H,1,3-6H2 |
Clé InChI |
ZXZIAYPVRIZYNZ-UHFFFAOYSA-N |
SMILES |
C=COC(=O)N1CCCC1 |
SMILES canonique |
C=COC(=O)N1CCCC1 |
Synonymes |
1-Pyrrolidinecarboxylicacid,ethenylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
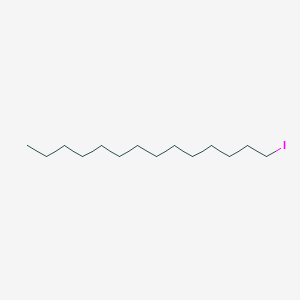
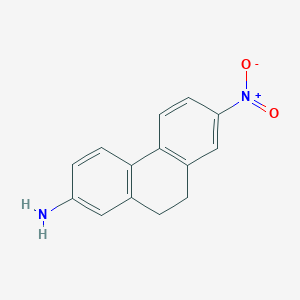
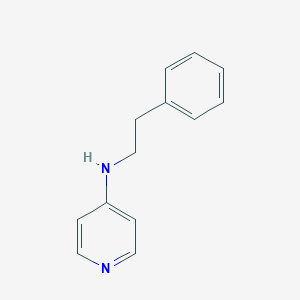
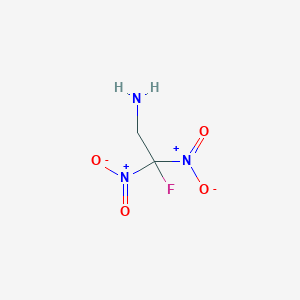
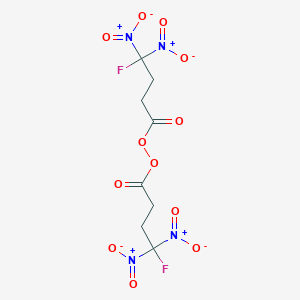
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
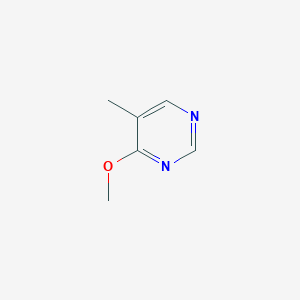
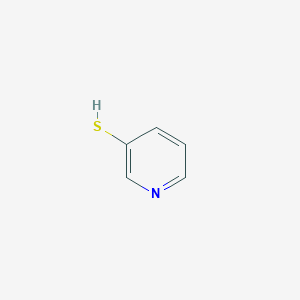
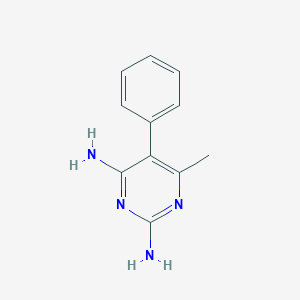
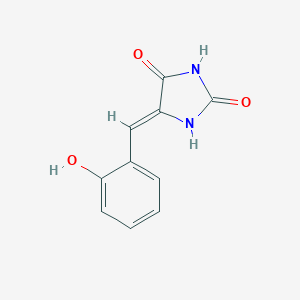
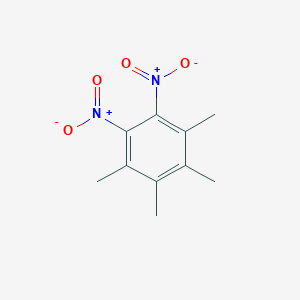
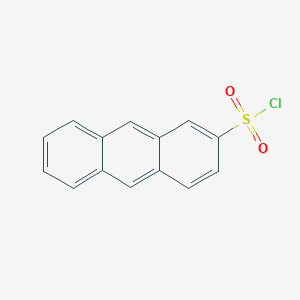
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)